![molecular formula C19H21NO2 B1293366 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 885518-17-2](/img/structure/B1293366.png)
2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane
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Overview
Description
2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen heteroatoms. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxa-2-azaspiro[3.5]nonane: A structurally related compound with similar chemical properties.
7-Phenyl-2-(phenylmethyl)-6,8-dioxa-2-azaspiro[3.5]nonane: Another related compound with slight variations in the substituent groups.
Uniqueness
2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications, particularly in the fields of proteomics and organic synthesis .
Properties
IUPAC Name |
2-benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-7-16(8-4-1)11-20-12-19(13-20)14-21-18(22-15-19)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHJBPYEROIUIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1CC3=CC=CC=C3)COC(OC2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646096 |
Source
|
Record name | 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-17-2 |
Source
|
Record name | 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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